molecular formula C19H19N5O3 B2860263 2,4-Dimethyl-6-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 878736-05-1

2,4-Dimethyl-6-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2860263
CAS RN: 878736-05-1
M. Wt: 365.393
InChI Key: SYDQGCRNJOHKJQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a purine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthetic Cannabinoid Receptor Agonists

This compound is part of the synthetic cannabinoids group . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are designer drugs, commonly sprayed onto plant matter and are usually smoked, although they have also been consumed in a concentrated liquid form in the US and UK .

Drug of Abuse

The compound is currently a drug of abuse in Russia . It is reported to have a cannabinoid receptor potency and efficacy almost three times higher than JWH-018 .

Forensic Toxicology

The compound has been detected in blood from patients with suspected drug intoxications, as well as in blood, kidney, and liver samples collected during postmortem investigations . This suggests its potential application in forensic toxicology for the detection and identification of drug abuse.

Metabolism Studies

A number of metabolites of this compound were tentatively identified in urine samples . These include products of mono- and dihydroxylation, hydroxylation of the N-butyl side chain and dehydrogenation, formation of a dihydrodiol, hydrolysis of the terminal amide group, N-dealkylation of the indazole and a combination of these reactions . This suggests its potential use in metabolism studies.

Drug Target Discovery

The compound could potentially be used in drug target discovery, which is a key component of drug discovery and is essential for the development of new drugs in areas such as cancer therapy and precision medicine .

Antibacterial Activities

Imidazole containing compounds, like the one , have been reported to show different biological activities such as antibacterial . Therefore, this compound could potentially be used in the development of new antibacterial drugs.

properties

IUPAC Name

2,4-dimethyl-6-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-11(12(2)25)24-14(13-8-6-5-7-9-13)10-23-15-16(20-18(23)24)21(3)19(27)22(4)17(15)26/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDQGCRNJOHKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-8-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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